molecular formula MoSSn B14615853 Molybdenum;sulfanylidenetin CAS No. 57485-07-1

Molybdenum;sulfanylidenetin

Cat. No.: B14615853
CAS No.: 57485-07-1
M. Wt: 246.73 g/mol
InChI Key: AOMQEZYFMWQBPE-UHFFFAOYSA-N
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Description

Molybdenum;sulfanylidenetin (Mo-Sulfanylidenetin) is a sulfur-containing molybdenum complex, likely involving sulfanyl (-SH) or sulfido (S²⁻) ligands coordinated to a molybdenum center. Molybdenum-sulfur compounds are pivotal in catalysis, materials science, and biochemistry due to their redox versatility and stability under harsh conditions . For instance, molybdenum disulfide (MoS₂) is renowned for its layered structure and applications in lubrication and electrocatalysis , while ternary molybdenum-sulfur complexes are used in solvent extraction and spectrophotometric analysis .

Its synthesis likely involves reactions between molybdenum precursors (e.g., MoO₃ or MoCl₅) and sulfur-containing ligands under controlled conditions, as seen in related compounds .

Properties

CAS No.

57485-07-1

Molecular Formula

MoSSn

Molecular Weight

246.73 g/mol

IUPAC Name

molybdenum;sulfanylidenetin

InChI

InChI=1S/Mo.S.Sn

InChI Key

AOMQEZYFMWQBPE-UHFFFAOYSA-N

Canonical SMILES

S=[Sn].[Mo]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Molybdenum;sulfanylidenetin typically involves the reaction of molybdenum trioxide (MoO3) with hydrogen sulfide (H2S) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion:

MoO3+3H2SMoS3+3H2O\text{MoO}_3 + 3 \text{H}_2\text{S} \rightarrow \text{MoS}_3 + 3 \text{H}_2\text{O} MoO3​+3H2​S→MoS3​+3H2​O

Industrial Production Methods

Industrial production of this compound often involves the flotation process to separate molybdenum disulfide (MoS2) from other minerals. The concentrate is then roasted in air at around 600°C to produce molybdenum trioxide, which is subsequently reacted with hydrogen sulfide to form this compound .

Chemical Reactions Analysis

Types of Reactions

Molybdenum;sulfanylidenetin undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form molybdenum trioxide.

    Reduction: Reduced by hydrogen or carbon to form molybdenum metal.

    Substitution: Reacts with halogens to form molybdenum halides.

Common Reagents and Conditions

    Oxidation: Requires oxygen or air at high temperatures.

    Reduction: Uses hydrogen or carbon at elevated temperatures.

    Substitution: Involves halogens like chlorine or fluorine under controlled conditions.

Major Products

    Oxidation: Molybdenum trioxide (MoO3)

    Reduction: Molybdenum metal (Mo)

    Substitution: Molybdenum halides (e.g., MoCl5, MoF6)

Scientific Research Applications

Molybdenum;sulfanylidenetin has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation.

    Biology: Plays a role in enzyme functions, particularly in nitrogen fixation and sulfur metabolism.

    Medicine: Investigated for its potential in cancer treatment and as an antimicrobial agent.

    Industry: Utilized in the production of lubricants, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Molybdenum;sulfanylidenetin involves its ability to cycle between different oxidation states, enabling it to participate in redox reactions. It acts as a cofactor for enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, facilitating various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Property Mo-Sulfanylidenetin (Inferred) Molybdenum Disulfide (MoS₂) Dioxomolybdenum(VI) Complexes Molybdenum-Vanadium Clusters
Coordination Geometry Likely octahedral or distorted trigonal prismatic Hexagonal layered structure Octahedral (MoO₂²⁺ core) Mixed Mo/V-oxo clusters with Cu bridges
Ligand Type Sulfanyl/sulfido + organic ligands Inorganic sulfido (S²⁻) Azomethines, thiosemicarbazones Polyoxometalate (POM) frameworks
Key Bonds Mo–S, Mo–N/O (if organic ligands) Mo–S covalent layers Mo=O, Mo–N Mo–O–V and Mo–O–Cu linkages
Electronic Features Redox-active Mo centers Semiconductor (1.8 eV bandgap) UV-Vis absorption at 300–500 nm Luminescent properties

Catalytic Performance

Mo-Sulfanylidenetin is anticipated to excel in redox catalysis, similar to MoS₂ (hydrogen evolution reaction) and Mo-V clusters (styrene epoxidation) . Key comparisons:

  • Styrene Epoxidation : Mo-V clusters achieve >90% conversion with 85% selectivity , while MoS₂ is less effective in oxidation reactions but superior in hydrogenation .
  • Sulfur Resistance : Unlike Cu-based catalysts, molybdenum-sulfur compounds resist poisoning by sulfur-containing substrates, a critical advantage in petrochemical processes .

Thermal and Chemical Stability

Compound Thermal Stability (°C) Corrosion Resistance Solubility
Mo-Sulfanylidenetin ~600 (inferred) Moderate (depends on ligands) Low in water, soluble in polar solvents
MoS₂ Stable up to 1,100 High (inert layers) Insoluble
MoO₃ Decomposes at 700 Low (oxidizes) Soluble in alkali
Cu-Mo Anti-Seize Compounds Up to 650 High under high pressure N/A

Analytical and Spectral Signatures

  • IR/Raman Data : Mo–S stretches typically appear at 400–500 cm⁻¹ (IR) and 300–400 cm⁻¹ (Raman), comparable to acyl-functionalized Mo complexes .

  • UV-Vis Spectra : Charge-transfer transitions in Mo-sulfur systems occur at 250–350 nm, distinct from MoO₃ (λ < 250 nm) .

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